molecular formula C66H98N16O17S B140702 Bacitracin impurity E [EP impurity] CAS No. 22601-63-4

Bacitracin impurity E [EP impurity]

Cat. No.: B140702
CAS No.: 22601-63-4
M. Wt: 1419.6 g/mol
InChI Key: FCLQHQCOKGKLHR-QSGKKNHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacitracin F is a major oxidative deamination degradation product of the polypeptide antibiotic complex, Bacitracin . It is characterized by a ketothiazole moiety, which distinguishes it from the active Bacitracin A and related components that contain an amino-thiazoline ring . This compound is of significant research value for pharmaceutical analysis and quality control, where it serves as a critical reference standard for monitoring the stability and purity of Bacitracin formulations . Studies indicate that Bacitracin F is nephrotoxic (toxic to the kidneys) and exhibits minimal antibacterial activity compared to the primary active components like Bacitracin A and B1 . Its mechanism of action, while not fully independent, is linked to the overall interference with bacterial cell wall synthesis; the parent Bacitracin complex acts by inhibiting the dephosphorylation of the phospholipid carrier (bactoprenol pyrophosphate) involved in transporting peptidoglycan subunits across the cell membrane . Researchers utilize Bacitracin F in analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify impurities, understand degradation pathways, and ensure the safety and efficacy of bacitracin products . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

22601-63-4

Molecular Formula

C66H98N16O17S

Molecular Weight

1419.6 g/mol

IUPAC Name

(4R)-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-4-methyl-2-[[2-[(2S)-2-methylbutanoyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87)/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,52-,53-/m0/s1

InChI Key

FCLQHQCOKGKLHR-QSGKKNHLSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Synonyms

N-[[2-[(2S)-2-Methyl-1-oxobutyl]-4-thiazolyl]carbonyl]-L-leucyl-D-α-glutamyl-L-isoleucyl-L-lysyl-D-ornithyl-L-isoleucyl-D-phenylalanyl-L-histidyl-D-α-aspartyl-L-asparagine (10→4)-Lactam; 

Origin of Product

United States

Molecular Mechanisms of Action of Bacitracin F and Comparative Biochemical Pharmacology

Differential Antibacterial Activity Profile of Bacitracin F

The antibacterial efficacy of Bacitracin F is markedly different from that of Bacitracin A, the primary component of commercial bacitracin. This difference is rooted in its intrinsic potency and specific structural features.

Assessment of Intrinsic Antibacterial Potency

Bacitracin F is generally considered to have negligible antibacterial activity compared to other bacitracin fractions like A, B1, and B2. agscientific.com While Bacitracin A is the most potent antibacterial component, bacitracins B1 and B2 exhibit approximately 90% of its activity. agscientific.comwikipedia.org In contrast, studies have shown that the transformation of Bacitracin A to Bacitracin F results in a total loss of antimicrobial activity. pnas.org Some research suggests that Bacitracin F appears to have negligible antibacterial activity, although it has not been as extensively studied as other fractions. agscientific.com The primary antibacterial mechanism of the bacitracin family involves the inhibition of bacterial cell wall synthesis by targeting undecaprenyl pyrophosphate (C55PP), a crucial lipid carrier. wikipedia.orgnih.gov This action is dependent on the presence of a divalent metal ion, typically zinc. nih.govresearchgate.net

Correlative Structural Features Contributing to Reduced Antibacterial Efficacy

The diminished antibacterial potency of Bacitracin F is directly linked to a key structural modification at its N-terminus. Bacitracin F is the oxidatively deaminated derivative of Bacitracin A. nih.gov This process converts the N-terminal aminothiazoline ring, crucial for the antibacterial action of Bacitracin A, into a ketothiazole moiety in Bacitracin F. nih.gov The thiazoline (B8809763) ring is considered a primary determinant of the antimicrobial activity of bacitracin. researchgate.net The N-terminal amine of Bacitracin A is one of the ligands that coordinates with the essential zinc ion in the active complex. nih.gov The replacement of this amino group with a carbonyl group in Bacitracin F leads to a complete loss of antimicrobial function. pnas.org

Investigation of Protein Disulfide Isomerase (PDI) Inhibition by Bacitracin F

Despite its lack of significant antibacterial action, Bacitracin F has emerged as a potent inhibitor of Protein Disulfide Isomerase (PDI), a crucial enzyme in protein folding. nih.gov

Characterization of Inhibitory Kinetics and Potency (e.g., IC50 values)

Studies comparing the PDI inhibitory activities of various bacitracin analogs have revealed that Bacitracin F is a significantly more potent inhibitor than its counterparts. In an insulin (B600854) aggregation assay used to measure the reductive activity of PDI, Bacitracin F exhibited an IC50 value of 20 μM. nih.govresearchgate.net This is in stark contrast to other analogs such as Bacitracin B, which has an IC50 of 1050 μM. nih.govresearchgate.net The IC50 value for the commercial bacitracin mixture is reported to be in the high micromolar range, with one study citing a value of approximately 500 μmol/L. researchgate.netaacrjournals.org The potent inhibitory effect of Bacitracin F highlights its distinct interaction with PDI compared to other bacitracin forms.

Table 1: Inhibitory Potency (IC50) of Bacitracin Analogs against PDI

Bacitracin Analog IC50 (μM)
Bacitracin F 20 nih.govresearchgate.net
Bacitracin A Not specified, but has low inhibitory potency researchgate.net
Bacitracin B 1050 nih.govresearchgate.net
Bacitracin H Not specified nih.gov
Commercial Bacitracin ~500 aacrjournals.org

Elucidation of Molecular Interaction Mechanisms with PDI (e.g., Disulfide Bond Formation with Cysteines)

The mechanism of PDI inhibition by bacitracin involves a direct interaction with the enzyme. nih.gov Research has demonstrated that bacitracin forms a disulfide bond with free cysteines located in the substrate-binding domain of PDI. nih.govotago.ac.nz This interaction is facilitated by an open thiol form of the bacitracin thiazoline ring. nih.govotago.ac.nz While bacitracin has been widely used as a PDI inhibitor, it is considered non-selective as it can also inhibit other thiol isomerases and cysteine proteases. researchgate.netnih.gov The binding of bacitracin is not specific to the catalytic domains of PDI but rather to the allosteric b' domain. researchgate.net This interaction is what blocks the reductive activity of PDI. nih.gov

Metal Ion Coordination and its Role in Bacitracin F's Biological Interactions

The interaction of bacitracin with metal ions is fundamental to its biological activity, particularly its antibacterial action. Bacitracin requires a divalent metal ion, such as Zn(II), for its antibacterial properties. researchgate.netnih.gov The metal ion forms a 1:1:1 complex with the antibiotic and the target molecule, C55-isoprenyl pyrophosphate. frontiersin.orgdrugbank.com In the case of Bacitracin A, the zinc ion is coordinated by the N-terminal amine, the nitrogen of the thiazoline ring, and the side chain of D-Glu-4, along with oxygen atoms from the pyrophosphate group and a water molecule. nih.govfrontiersin.org

The structural change in Bacitracin F, specifically the replacement of the N-terminal amino group with a carbonyl group, directly impacts its ability to coordinate with the metal ion in the same manner as Bacitracin A. pnas.org This alteration is a key reason for its loss of antibacterial activity. While the antibacterial function is diminished, the molecule retains its ability to interact with other biological targets, as evidenced by its potent inhibition of PDI. The affinity of bacitracin for divalent metal ions follows the order: Cu(II) > Ni(II) > Co(II), Zn(II) > Mn(II). researchgate.net

Analysis of Metal Ion Binding Specificity and Affinity

The biological activity of the bacitracin family of antibiotics is critically dependent on the presence of a divalent metal ion. researchgate.netfrontiersin.org Active bacitracins, such as Bacitracin A, form 1:1 complexes with various divalent metal ions, which is a prerequisite for binding to their cellular target. researchgate.netnih.gov While comprehensive studies on Bacitracin F's binding affinity are less common than for its active counterpart, the established data for the bacitracin class provides a crucial comparative framework.

For active bacitracins, the binding affinity for divalent metal ions follows a specific order, which has been established as: Cu(II) > Ni(II) > Co(II), Zn(II) > Mn(II). researchgate.net The zinc-bacitracin complex is particularly noted for its stability and is often used in therapeutic formulations to ensure maximal potency. nih.govusf.edu

The structural change in Bacitracin F—specifically the conversion of the N-terminal aminothiazoline group to a ketothiazole—fundamentally alters its metal-binding properties. usf.eduusf.edu Research indicates that the metal binding patterns of inactive forms like Bacitracin F are distinct from those of the active congeners. usf.edu The N-terminal amino group, along with the thiazoline nitrogen and the imidazole (B134444) ring of the histidine residue, are key coordination sites for the metal ion in Bacitracin A. nih.govpnas.org The absence of the critical amino group in Bacitracin F impairs its ability to form a stable coordination complex with the metal ion, which is the initial step in its mechanism of action. This altered coordination chemistry is a primary reason for its lack of antibacterial activity.

Comparative Metal Ion Affinity for Active Bacitracins
Metal IonRelative Binding AffinityNote on Bacitracin F
Copper (Cu²⁺)HighestThe altered ketothiazole structure in Bacitracin F leads to a significantly reduced or abolished affinity for divalent metal ions compared to Bacitracin A, disrupting the formation of a stable, active complex. usf.eduusf.edu
Nickel (Ni²⁺)High
Cobalt (Co²⁺)Moderate
Zinc (Zn²⁺)Moderate
Manganese (Mn²⁺)Lower

Impact of Ketothiazole Moiety on Metal Coordination and Bioactivity

The defining structural feature of Bacitracin F is its N-terminal ketothiazole ring, which results from the oxidation of the aminothiazoline ring found in Bacitracin A. scispace.comresearchgate.netusf.edu This single chemical modification is directly responsible for the inactivation of the molecule. The thiazoline ring and its adjacent N-terminal amino group in Bacitracin A are essential for antimicrobial activity, primarily because they form a crucial part of the metal ion binding site. researchgate.nettaylorandfrancis.compnas.org

The transformation to the ketothiazole in Bacitracin F involves the replacement of the N-terminal amino group with a carbonyl group. pnas.org This change has two major consequences:

Loss of a Key Ligand: The amino group acts as a direct ligand for the divalent metal ion. Its removal eliminates a critical point of coordination, destabilizing the entire metal-bacitracin complex. nih.gov

Altered Electronic Properties: The change alters the electronic structure of the N-terminal region, further diminishing its ability to coordinate with a metal ion effectively.

Because the formation of a stable bacitracin-metal complex is the necessary first step for antibacterial action, the structural changes in Bacitracin F effectively halt the process before it can begin. frontiersin.orgnih.gov Consequently, Bacitracin F is considered microbiologically inactive and is a known degradation product of Bacitracin A. scispace.comnih.gov

Structural and Activity Comparison: Bacitracin A vs. Bacitracin F
FeatureBacitracin ABacitracin F
N-Terminal MoietyAminothiazolineKetothiazole researchgate.netusf.edu
FormationPrimary biosynthesis productOxidative degradation product of Bacitracin A scispace.comnih.gov
Metal CoordinationForms stable complex with divalent cations (e.g., Zn²⁺) researchgate.netnih.govImpaired or no stable complex formation usf.edu
Biological ActivityPotent antibacterial activity taylorandfrancis.comMicrobiologically inactive scispace.comtaylorandfrancis.com

Comparative Studies of C55-Isoprenyl Pyrophosphate Binding

The mechanism of action of bacitracin involves the inhibition of bacterial cell wall synthesis. cancer.govwikipedia.org Specifically, the active bacitracin-metal complex binds to C55-isoprenyl pyrophosphate (also known as undecaprenyl pyrophosphate), a lipid carrier that transports peptidoglycan precursors across the cell membrane. frontiersin.orgcancer.gov This binding sequesters the C55-isoprenyl pyrophosphate and prevents its essential dephosphorylation, thereby halting the cell wall synthesis cycle and leading to bacterial death. nih.govwikipedia.org

The formation of this ultimate ternary complex (bacitracin-metal-lipid) is highly specific and depends on the correct conformation of the bacitracin-metal complex. frontiersin.orgnih.gov Studies on Bacitracin A have shown that it forms a high-affinity complex with C55-isoprenyl pyrophosphate in the presence of a divalent metal ion, with a binding constant measured at approximately 10⁶ M⁻¹ for the complex with Mg²⁺. researchgate.netresearchgate.net The binding constants for other bacitracin peptides have been shown to correlate with their respective antibiotic activities. researchgate.netresearchgate.net

Given that Bacitracin F is unable to effectively bind a metal ion due to its ketothiazole structure, it cannot adopt the necessary conformation to recognize and bind to C55-isoprenyl pyrophosphate. usf.edupnas.org The inability to form the initial, stable bacitracin-metal complex precludes the subsequent binding to the lipid pyrophosphate target. Therefore, Bacitracin F does not inhibit the dephosphorylation of C55-isoprenyl pyrophosphate and shows no antibacterial activity. scispace.compnas.org

Comparative Binding to C55-Isoprenyl Pyrophosphate (C55-PP)
CompoundMetal Ion RequirementC55-PP Binding AffinityMechanism
Bacitracin AYes (Divalent cation, e.g., Zn²⁺, Mg²⁺) nih.govfrontiersin.orgHigh (e.g., K ≈ 10⁶ M⁻¹ with Mg²⁺) researchgate.netresearchgate.netForms a ternary complex, sequestering C55-PP and inhibiting its dephosphorylation. frontiersin.orgnih.gov
Bacitracin FN/A (Cannot form a stable metal complex) usf.eduNegligible / NoneInability to form the prerequisite metal complex prevents binding to C55-PP. pnas.org

Structure Activity Relationship Sar and Synthetic Analog Research for Bacitracin F

Dissection of Structural Determinants for Bacitracin F Activity and Toxicity

Comparative Structural Analyses with Potent Bacitracin Congeners

Bacitracin F is a well-documented degradation product of Bacitracin A, the most potent and abundant component of the bacitracin complex produced by Bacillus licheniformis and Bacillus subtilis. researchgate.netuniprot.org While structurally very similar, a critical difference at the N-terminus dictates their biological activity profiles. Bacitracin F is considered microbiologically inactive and is associated with nephrotoxicity, which limits the systemic use of commercial bacitracin preparations where it can form. researchgate.netresearchgate.netuniversiteitleiden.nl

The primary structural distinction lies in the N-terminal heterocyclic ring. Bacitracin A features an aminothiazoline ring, which is formed by the enzymatic condensation of L-cysteine and L-isoleucine. universiteitleiden.nlnih.gov In contrast, Bacitracin F possesses a ketothiazole moiety at this position. researchgate.netgoogle.com This change results from the oxidative deamination of the aminothiazoline ring in Bacitracin A. nih.govfreethinktech.com This seemingly minor alteration—the conversion of an amino group to a keto group—is responsible for the profound loss of antibacterial efficacy. researchgate.netgoogle.com

The rest of the molecular scaffold, a cyclic dodecapeptide, remains largely identical between the two congeners. researchgate.net This includes the heptapeptide (B1575542) ring formed by an amide linkage between the side chain of Lys-6 and the C-terminal asparagine, as well as the various D- and L-amino acids that constitute the peptide chain. universiteitleiden.nlnih.gov The dramatic difference in bioactivity, therefore, underscores the critical importance of the N-terminal aminothiazoline structure for the function of potent bacitracin congeners.

Table 1: Comparative Analysis of Bacitracin A and Bacitracin F

FeatureBacitracin ABacitracin FReference
OriginPrimary, most potent congenerOxidative degradation product of Bacitracin A researchgate.netresearchgate.net
N-Terminal RingAminothiazolineKetothiazole researchgate.netuniversiteitleiden.nlpnas.org
Chemical DifferenceContains a primary amine on the thiazoline (B8809763) ringContains a keto group on the thiazole (B1198619) ring researchgate.netfreethinktech.com
Antibacterial ActivityPotent against Gram-positive bacteriaInactive or negligible activity researchgate.netgoogle.comtoku-e.com
Associated ToxicityPrecursor to the nephrotoxic Bacitracin FNephrotoxic researchgate.netresearchgate.netuniversiteitleiden.nl

Contribution of Specific Amino Acid Residues and the Thiazoline/Ketothiazole Ring Systems

The antibacterial mechanism of Bacitracin A involves the sequestration of undecaprenyl pyrophosphate (C₅₅PP), a crucial lipid carrier in bacterial cell wall biosynthesis. pnas.orgnih.gov This action is dependent on the formation of a stable ternary complex involving the antibiotic, a divalent metal ion (typically Zn²⁺), and the pyrophosphate head of the lipid target. researchgate.netnih.gov The N-terminal aminothiazoline ring of Bacitracin A plays a pivotal role in this process by mediating the chelation of the Zn²⁺ ion. universiteitleiden.nluniversiteitleiden.nl

The conversion of the aminothiazoline to a ketothiazole in Bacitracin F fundamentally disrupts this mechanism. The loss of the N-terminal primary amine and the subsequent aromatization to a thiazole ring system alters the molecule's ability to effectively coordinate with the zinc ion, which is essential for binding to C₅₅PP. google.comuniversiteitleiden.nl This inability to form the active ternary complex is the direct cause of Bacitracin F's lack of antibacterial activity. researchgate.netnih.gov Therefore, the N-terminal amine of the thiazoline ring is the critical structural determinant for the biological function of bacitracin. researchgate.net

Rational Design and Chemical Synthesis of Bacitracin F Analogs

Research in the field does not typically focus on creating analogs of the inactive and toxic Bacitracin F. Instead, rational design efforts are directed toward synthesizing analogs of Bacitracin A to overcome its inherent limitations, namely its chemical instability that leads to the formation of Bacitracin F and its associated toxicity. universiteitleiden.nlgoogle.com The goal is to create more stable and potent derivatives that retain the mechanism of action of Bacitracin A while avoiding its degradation pathway.

Methodologies for Scaffold Modification and Diversification

The synthesis of bacitracin analogs is a complex undertaking, primarily achieved through solid-phase peptide synthesis (SPPS). google.comnih.gov A common strategy involves several key stages:

Solid-Phase Elaboration : The linear peptide chain is assembled on a solid support. google.com

Macrocyclization : An intramolecular amide bond is formed between the side chain of L-Lys at position 6 and the C-terminal L-Asn at position 12 to create the characteristic cyclic heptapeptide core. google.com

N-Terminal Moiety Coupling : The final step involves coupling the N-terminal dipeptide, which contains the critical heterocyclic ring. nih.gov

Diversification of the bacitracin scaffold focuses on two main areas. The first and most critical is the modification of the N-terminal aminothiazoline moiety. Research has explored replacing this unstable ring with alternative zinc-binding motifs to create derivatives that are resistant to oxidative degradation into a "Bacitracin F-like" inactive form. universiteitleiden.nlgoogle.com

The second area of diversification involves substituting other amino acid residues, particularly the hydrophobic residues (Leu3, Ile5, Ile8, and D-Phe9), to enhance potency. pnas.orgnih.gov For instance, incorporating unnatural amino acids with longer or more lipophilic side chains has been investigated to improve interaction with the bacterial membrane and increase target binding affinity. universiteitleiden.nlpnas.org

Evaluation of Biological Activity in Synthesized Bacitracin F-derived Constructs

The biological activity of newly synthesized bacitracin analogs is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecium. pnas.orggoogle.com

Studies have shown that replacing the fragile aminothiazoline moiety of Bacitracin A with other zinc-binding groups often leads to a significant loss of antibacterial activity, highlighting the highly optimized nature of the natural structure. universiteitleiden.nl This indicates that while the goal is to avoid the Bacitracin F structure, simple replacement of the aminothiazoline is challenging.

Conversely, modifications to the hydrophobic collar of the Bacitracin A scaffold have yielded promising results. Analogs where residues at positions 3 and 8 were substituted with amino acids bearing longer aliphatic side chains have shown dramatically enhanced antibacterial activity against various pathogens, including vancomycin-resistant strains. pnas.org These studies confirm that the analogs retain the C₅₅PP-binding mechanism of Bacitracin A, demonstrating that potency can be improved without altering the core mechanism, as long as the essential N-terminal structure is preserved. pnas.orgnih.gov

Table 2: Biological Activity of Selected Synthetic Bacitracin A Analogs

CompoundModification from Bacitracin ATarget PathogenMIC (μg/mL)Reference
Bacitracin A (Control)-S. aureus (VRE)32 pnas.org
Analog 9Leu3 replaced with L-2-aminodecanoic acidS. aureus (VRE)0.25 pnas.org
Analog 11Ile8 replaced with L-2-aminodecanoic acidS. aureus (VRE)0.125 pnas.org
Bacitracin A (Control)-E. faecium (VRE)16 pnas.org
Analog 9Leu3 replaced with L-2-aminodecanoic acidE. faecium (VRE)1 pnas.org
Analog 11Ile8 replaced with L-2-aminodecanoic acidE. faecium (VRE)0.5 pnas.org
VRE: Vancomycin-Resistant Enterococcus

Biosynthetic Pathways and Biotransformation of Bacitracin F

Mechanisms of Bacitracin F Formation as a Degradation Product

Bacitracin F is primarily formed through the oxidative deamination of Bacitracin A. boku.ac.atnih.gov This process leads to a critical structural change in the molecule, rendering it microbiologically inactive. boku.ac.at

Oxidative Deamination Pathways Leading to Ketothiazole Formation

The key transformation in the conversion of Bacitracin A to Bacitracin F is the oxidative deamination of the N-terminal aminothiazoline ring. researchgate.netnih.gov This reaction converts the aminothiazoline moiety into a ketothiazole structure. boku.ac.atusf.edu This conversion can be mediated by reactive oxygen species (ROS) like singlet oxygen or hydrogen peroxide under conditions of oxidative stress. The resulting ketothiazole group is a defining feature of Bacitracin F and is responsible for its characteristic UV absorption at approximately 288-290 nm. usf.eduscispace.com The formation of Bacitracin F from Bacitracin A results in a total loss of antibiotic activity. westminster.ac.uk

It is thought that the chelation of bacitracin with metal ions, such as zinc, can stabilize the thiazoline (B8809763) ring and inhibit this oxidative deamination process. boku.ac.at Uncomplexed Bacitracin A is more susceptible to oxidation and conversion to Bacitracin F. google.com

Microbial Biosynthesis Context and Isomerization Processes

Bacitracin is a complex mixture of related cyclic polypeptides produced by certain strains of Bacillus licheniformis and Bacillus subtilis. researchgate.netpharmfair.comacs.org The biosynthesis of these peptides, including the primary active component Bacitracin A, is a complex process involving large enzyme complexes.

Role of Nonribosomal Peptide Synthetases (NRPS) in Bacitracin Production and Variant Formation

Bacitracin is synthesized by nonribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes that act as a template for peptide assembly without the involvement of ribosomes. nih.govpharmfair.comchemsrc.comresearchgate.net The gene cluster responsible for bacitracin synthesis consists of the bacABC operon. toku-e.comtoku-e.comnih.gov These NRPS enzymes activate and link the constituent amino acids, including the unusual D-amino acids which are formed through the isomerization of their L-form counterparts. nih.govnih.govwindows.net

The formation of the characteristic N-terminal thiazoline ring in Bacitracin A is a key step catalyzed by a specific domain within the NRPS machinery, involving the condensation of L-cysteine and L-isoleucine. nih.govresearchgate.net Variations in the amino acid sequence, incorporated by the NRPS system, lead to the production of a mixture of bacitracin congeners. researchgate.net Bacitracin F-related components are degradation products of these Bacitracin A-related components. researchgate.net

Biotechnological Strategies for Modulating Bacitracin F Levels in Fermentation Systems

Controlling the formation of the inactive Bacitracin F is a significant goal in the commercial production of bacitracin. Since Bacitracin F is a degradation product, strategies to modulate its levels primarily focus on controlling the conditions during and after fermentation.

One key factor is pH. Fermentation under alkaline conditions can promote the deamination of Bacitracin A, leading to higher levels of Bacitracin F. westminster.ac.uk Therefore, maintaining the pH of the culture medium between 6 and 7 is crucial for the stability of Bacitracin A and to minimize its conversion to Bacitracin F. westminster.ac.uk

Furthermore, the addition of zinc to the fermentation medium can help to stabilize Bacitracin A. google.com Zinc bacitracin is more resistant to oxidation than the uncomplexed form, thus reducing the formation of Bacitracin F. google.com

Metabolic engineering of the producing strains, such as Bacillus licheniformis, offers another avenue for controlling bacitracin production. By optimizing the expression of the bacitracin synthetase genes and precursor supply, it may be possible to enhance the yield of the desired active components and potentially influence the stability of the final product, although direct strategies to prevent Bacitracin F formation through genetic engineering are still an area of ongoing research. researchgate.netwindows.net

Advanced Analytical Methodologies for Bacitracin F Quantification and Characterization

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for the separation and quantification of Bacitracin F from the complex mixture of other bacitracin components and degradation products.

Optimized High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of bacitracin and its related substances, including Bacitracin F. nih.govnih.gov Isocratic HPLC methods are often favored for their simplicity and robustness in routine quality control testing of drug products. sci-hub.se The United States Pharmacopeia (USP) mandates an HPLC composition test for bacitracin, setting a limit of not more than 6.0% for Bacitracin F. sci-hub.se

Method optimization is crucial to achieve baseline separation of the structurally similar polypeptide components. nih.gov Key parameters that are often investigated include the pH of the mobile phase and the type of stationary phase. researchgate.net For instance, a method utilizing a µBondapak C18 column has demonstrated significant improvement in the resolution between various bacitracin components. nih.gov The addition of chelating agents like EDTA to the mobile phase can also enhance the detection and recovery of bacitracin components by complexing with divalent metal cations present in the HPLC system. sci-hub.se

A typical HPLC system for Bacitracin F analysis involves a C18 column with gradient elution. researchgate.net For example, a method using a LiChrospher RP-18 column with a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer has been successfully employed. researchgate.netxjtu.edu.cnnih.gov Detection is commonly performed using a UV detector at a wavelength of 254 nm. researchgate.net The retention time for Bacitracin A under specific modified conditions was approximately 18 minutes, with a total run time of about 50 minutes. sci-hub.se

Table 1: Example of HPLC Method Parameters for Bacitracin Analysis

ParameterCondition
Column µBondapak C18, 30 cm nih.gov
Mobile Phase Gradient elution with ammonium formate (B1220265) buffer and acetonitrile (B52724) researchgate.netfao.org
Detection UV at 254 nm researchgate.net
Flow Rate 0.2 ml/min researchgate.net
Injection Volume Variable

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF-MS) for Complex Mixture Analysis and Degradation Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) are powerful tools for the detailed analysis of complex bacitracin mixtures and the identification of degradation products like Bacitracin F. researchgate.netxjtu.edu.cnnih.govfao.orgnih.gov These techniques provide high-resolution separation and sensitive detection, enabling the characterization of components even at low concentrations. researcher.life

LC-Q-TOF-MS methods have been developed to separate and characterize related substances in bacitracin samples. researchgate.netxjtu.edu.cnnih.govnih.gov For example, a method using a LiChrospher RP-18 column with a gradient elution of methanol and ammonium acetate buffer has successfully identified 12 related substances. researchgate.netxjtu.edu.cnnih.gov High-resolution mass spectrometric determination in positive electrospray ionization (ESI) mode allows for the elucidation of the protonated parent ions and their product ions, leading to the identification of co-existing active components and degradation products. researchgate.netxjtu.edu.cnnih.gov

The fragmentation pathways of bacitracin components can be studied in detail, aiding in the structural confirmation of known compounds like Bacitracin F and the identification of new or unexpected degradation products. researchgate.netxjtu.edu.cnfao.org For instance, the structure of Bacitracin F, which contains a ketothiazole moiety instead of an amino-thiazoline ring, can be confirmed by its characteristic fragmentation pattern. boku.ac.atresearchgate.net LC-MS/MS methods operating in multiple-reaction monitoring (MRM) mode offer high selectivity and sensitivity for quantitative analysis. researchgate.net

Table 2: LC-MS/MS Parameters for Bacitracin Analysis

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI) researchgate.netnih.gov
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) researchgate.netnih.gov
Collision Energy Fixed at 40 V nih.gov
Scan Range m/z 100-2000 nih.gov

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic techniques are indispensable for the definitive structural elucidation of Bacitracin F and for investigating its interactions with other molecules, such as metal ions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a primary tool for the molecular identification of Bacitracin F and for elucidating its fragmentation pathways. nih.gov Techniques such as Frit-fast atom bombardment (FAB) LC/MS and electrospray ionization (ESI) MS have been instrumental in characterizing the components of the bacitracin complex. nih.govnih.gov

High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule and its fragments. fao.org Tandem mass spectrometry (MS/MS) experiments allow for the detailed study of fragmentation patterns. nih.gov The fragmentation of Bacitracin F is characterized by the neutral loss of the thiazoline (B8809763) ring from the side chain. researchgate.net By analyzing the fragment ions, the amino acid sequence and the structural modifications, such as the oxidized thiazoline ring in Bacitracin F, can be confirmed. fao.orgnih.gov

Bioanalytical Assays for Specific Enzyme Inhibition (e.g., PDI Activity Assays)

Bioanalytical assays are employed to assess the biological activity of bacitracin components, including the inhibitory potential of Bacitracin F on specific enzymes. Bacitracin is a known inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding. nih.govresearchgate.net

Studies have shown that different bacitracin analogues exhibit varying degrees of PDI inhibition. nih.govresearchgate.net An insulin (B600854) aggregation assay is commonly used to measure the reductive activity of PDI. nih.govresearchgate.net In this assay, the inhibition of PDI is quantified by measuring the decrease in insulin aggregation. Research has demonstrated that Bacitracin F is a potent inhibitor of PDI, with an IC50 value of 20 µM, making it significantly more active in this regard than other bacitracin analogues like Bacitracin B (IC50 of 1050 µM). nih.govresearchgate.net The mechanism of inhibition involves the formation of a disulfide bond between the open thiol form of the bacitracin thiazoline ring and cysteine residues in the substrate-binding domain of PDI. nih.govresearchgate.net

Table 3: Inhibitory Activity of Bacitracin Analogs on PDI

Bacitracin AnalogIC50 (µM) for PDI Inhibition
Bacitracin F 20 nih.govresearchgate.net
Bacitracin H 25-fold more effective than A and B researchgate.net
Bacitracin A -
Bacitracin B 1050 nih.govresearchgate.net

Toxicological Profiles and Mechanistic Investigations of Bacitracin F

Nephrotoxicity Research: Cellular and Molecular Underpinnings

Parenteral administration of bacitracin can lead to renal failure through tubular and glomerular necrosis. nih.govrxlist.comnih.gov This toxicity is largely attributed to Bacitracin F, which forms from the oxidative deamination of Bacitracin A. pnas.orgnih.gov

The primary distinction in the bacitracin complex concerning toxicity is between the main active component, Bacitracin A, and its oxidative degradation product, Bacitracin F. pnas.org While Bacitracin A is the potent antibiotic, Bacitracin F is widely cited as the nephrotoxic agent that limits the drug's systemic applications. pnas.orgnih.gov

The structural change from Bacitracin A to Bacitracin F involves the conversion of the N-terminal aminothiazoline ring to a ketothiazole. pnas.org This modification is believed to be central to the toxicological profile. Interestingly, while being labeled as nephrotoxic, studies have also shown that degradation products like Bacitracin F exhibit very low to no antimicrobial bioactivity compared to their parent compounds. toku-e.com Some researchers have suggested that the long-standing information regarding the pronounced nephrotoxicity of Bacitracin F warrants re-evaluation with modern analytical methods to confirm its specific role and potency in causing renal damage. toku-e.com

FeatureBacitracin ABacitracin F
Role Primary active antimicrobial componentOxidative degradation product of Bacitracin A
N-Terminal Structure Aminothiazoline ring pnas.orgKetothiazole ring pnas.org
Antimicrobial Activity High toku-e.comVery low or none toku-e.com
Associated Toxicity Considered less toxic; its degradation leads to the toxic form pnas.orgConsidered the primary nephrotoxic component pnas.orgnih.gov

The precise molecular pathways targeted by Bacitracin F that lead to nephrotoxicity are not fully elucidated. However, research on bacitracin in general provides insights into its interactions with renal cells. General bacitracin-induced nephrotoxicity manifests as renal tubular and glomerular necrosis. nih.gov

Studies using cultured kidney epithelial cells from the opossum, which mimic proximal tubule functions, have shown that bacitracin can inhibit the intracellular degradation of insulin (B600854). nih.gov This effect was not due to altered hormone binding or internalization but rather to a disruption in the intracellular processing and an accumulation of intact insulin within the cell. nih.gov Furthermore, bacitracin was found to markedly inhibit insulin degradation in lysosomes isolated from rat renal cortex. nih.gov

Another potential target is the enzyme protein disulfide isomerase (PDI), which is involved in protein folding. researchgate.net Bacitracin is a known, albeit non-selective, inhibitor of PDI. researchgate.net While this mechanism is often studied in other contexts, its contribution to renal cell damage is a plausible area for investigation, as PDI is crucial for cellular function and response to stress. The accumulation of misfolded proteins due to PDI inhibition could trigger stress pathways leading to apoptosis in renal cells.

Comparative Analysis of Bacitracin F Nephrotoxicity with Other Bacitracins

Differential Toxicity Profiles and Structure-Toxicity Relationships of Bacitracin F Forms

The relationship between the chemical structure of bacitracin components and their toxicity is centered on the stability of the N-terminal thiazoline (B8809763) ring.

Bacitracin FormKey Structural FeatureImplication for Toxicity
Bacitracin A Contains a metabolically labile N-terminal aminothiazoline moiety. pnas.orgThis lability leads to oxidative degradation into Bacitracin F. pnas.orgnih.gov
Bacitracin F The aminothiazoline ring is oxidized to a more stable thiazole (B1198619) ring. acs.orgThis structural change is directly linked to the compound's nephrotoxicity. pnas.org
Photochemical Isomer of Bacitracin F Proposed to be an isothiazole (B42339) formed from the thiazole ring under UVB irradiation. acs.orgToxicological profile has not been reported.

The conversion of the thiazoline ring in Bacitracin A to the thiazole ring in Bacitracin F is the critical transformation linked to toxicity. pnas.org The thiazoline structure is essential for the primary antimicrobial action but is also the point of metabolic vulnerability. Its degradation to the thiazole form eliminates antimicrobial efficacy while reportedly inducing renal toxicity. pnas.orgtoku-e.com This clear structure-activity and structure-toxicity relationship forms the basis for designing safer, more stable bacitracin analogs. pnas.org

Strategies for Mitigating Bacitracin F-Associated Toxicity in Preclinical Models

Mitigation strategies primarily focus on preventing the formation of Bacitracin F or counteracting its effects.

Rational Drug Design: The most advanced strategy involves the rational design of new bacitracin variants. pnas.org By modifying the N-terminal aminothiazoline moiety, researchers aim to create analogs that are resistant to the oxidative degradation that produces Bacitracin F. pnas.org These efforts have led to the development of new compounds with enhanced stability and potent activity against resistant pathogens, demonstrating that the bacitracin scaffold can be modified to create next-generation antibiotics with potentially improved safety profiles. pnas.org

Hydration and pH Control: General supportive measures for mitigating bacitracin-induced nephrotoxicity in preclinical and clinical settings include maintaining adequate patient hydration and urine output. rxlist.comdrugs.com Some older sources suggest maintaining a urinary pH of 6 or greater through the use of sodium bicarbonate to reduce renal irritation, though the direct impact on Bacitracin F toxicity is not specified. drugs.com

Avoidance of Concomitant Nephrotoxic Drugs: A crucial strategy is to avoid the simultaneous use of other drugs known to be harmful to the kidneys. rxlist.comdrugs.com

Emerging Research Avenues and Future Perspectives for Bacitracin F

Development of Next-Generation Bacitracin F Derivatives with Improved Pharmacological Profiles

The development of next-generation derivatives of Bacitracin F is a promising area of research aimed at enhancing its therapeutic properties while minimizing its limitations. Bacitracin F is an oxidative degradation product of Bacitracin A. nih.govresearchgate.net While much of the research has focused on modifying Bacitracin A, the principles can be extended to Bacitracin F. A key strategy involves the synthesis of analogues with altered hydrophobicity to improve antibacterial activity. For instance, creating more hydrophobic variants of bacitracin has been a subject of investigation. google.com

Recent advancements have also explored innovative formulation strategies. One notable approach is the development of nanoparticle formulations, such as Bacitracin-Ag nanoclusters, which have demonstrated synergistic effects, leading to increased membrane permeability and disruption of bacterial cell integrity. This suggests that formulating Bacitracin F into nanoclusters could enhance its antibacterial efficacy, potentially allowing for more effective treatments. Furthermore, patents have been filed for new Bacitracin compounds that include modifications at specific amino acid positions, indicating an active interest in creating novel variants with improved antibacterial activity. google.com The total synthesis of bacitracin polypeptides has also been achieved, which opens the door for the creation of numerous analogues, including those that are resistant to oxidation to the nephrotoxic Bacitracin F. google.com

Table 1: Investigational Approaches for Bacitracin F Derivatives

Research ApproachPotential AdvantageKey Research Findings
Hydrophobic Analogues Enhanced antibacterial activityIncreased hydrophobicity can improve interaction with bacterial membranes. pnas.orgnih.gov
Nanoparticle Formulations Improved efficacy and deliveryBacitracin-Ag nanoclusters show synergistic antibacterial effects.
Amino Acid Substitution Creation of novel compoundsPatents for new bacitracin compounds with modified residues have been filed. google.com
Total Synthesis Access to diverse analoguesEnables the creation of oxidation-resistant variants. google.com
Combination Therapies Broader spectrum and reduced resistanceCombining with other agents can enhance antibacterial effects.

Bacitracin F as a Tool for Studying Protein Disulfide Isomerase in Cellular Processes

Bacitracin F has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for protein folding and maturation in the endoplasmic reticulum. nih.govfrontiersin.org Notably, Bacitracin F exhibits a significantly higher inhibitory activity against the reductive function of PDI compared to other bacitracin analogues like Bacitracin A and B. nih.govfrontiersin.org Specifically, the IC50 value for Bacitracin F in inhibiting PDI's reductive activity was found to be 20 μM, which is substantially lower than that of Bacitracin B (1050 μM). nih.gov This makes Bacitracin F a valuable tool for researchers studying the diverse roles of PDI in various cellular processes.

The mechanism of inhibition involves a direct interaction with PDI, where Bacitracin F forms a disulfide bond with cysteine residues within the substrate-binding domain of the enzyme. nih.gov This specific interaction has been leveraged in numerous studies to elucidate the function of PDI in contexts such as viral infections and cancer. For example, by using bacitracin to inhibit PDI, researchers have investigated the enzyme's role in the entry of viruses like dengue virus into host cells. mdpi.com Similarly, the anti-migration effect of bacitracin on glioma cells has been attributed to its inhibition of PDI, highlighting the enzyme's involvement in cancer cell motility. nih.gov

Exploration of Non-Antibiotic Therapeutic Applications Based on Bacitracin F's Enzyme Inhibition

The potent inhibitory effect of Bacitracin F on protein disulfide isomerase (PDI) opens up avenues for therapeutic applications beyond its traditional antibiotic role. nih.govfrontiersin.org PDI is increasingly recognized as a potential therapeutic target in a range of diseases, including cancer and viral infections. nih.govpnas.org The ability of bacitracin to inhibit PDI has been shown to induce apoptosis in melanoma cells through the accumulation of endoplasmic reticulum stress. nih.gov Furthermore, inhibition of PDI by bacitracin has been demonstrated to impede the migration and invasion of glioblastoma cells, suggesting a potential role in combating cancer metastasis. nih.govnih.gov

In the context of viral diseases, PDI is implicated in the entry of several viruses into host cells. mdpi.compnas.org By inhibiting PDI, bacitracin has been shown to suppress the replication and production of dengue virus during antibody-dependent enhancement of infection in human monocytic cells. mdpi.com This suggests that Bacitracin F and its derivatives could be explored as potential antiviral agents. The non-antibiotic therapeutic potential of Bacitracin F is an active area of research, with a focus on leveraging its PDI inhibitory activity for the development of novel treatments for various pathological conditions. pnas.org

Advanced Metabolic Engineering and Synthetic Biology Approaches for Bacitracin F Biosynthesis Optimization

While Bacitracin F is an oxidation product of Bacitracin A, the optimization of its production is intrinsically linked to the efficient biosynthesis of its precursor. nih.govresearchgate.net Advanced metabolic engineering and synthetic biology strategies have been extensively applied to enhance bacitracin production in industrial strains like Bacillus licheniformis. windows.netresearchgate.netfrontiersin.orgnih.gov These approaches aim to increase the yield of bacitracin by manipulating the metabolic pathways of the producing organism.

Key strategies include increasing the supply of precursor amino acids, which are the building blocks of the bacitracin polypeptide. windows.netresearchgate.net For instance, engineering the pathways for lysine (B10760008) and ornithine has led to significant increases in bacitracin yields. researchgate.netnih.gov Another critical factor is the supply of cofactors like ATP and NADPH, which are essential for the energy-intensive process of peptide synthesis. windows.netacs.org Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway, for example, has been shown to increase NADPH availability and consequently boost bacitracin production. windows.net Furthermore, the engineering of transcription factors that regulate carbon, nitrogen, and phosphorus metabolism has proven to be an effective strategy to enhance bacitracin biosynthesis. acs.org A combinatorial approach, involving the simultaneous modification of multiple metabolic pathways, has resulted in strains with substantially increased bacitracin yields. acs.org

Table 2: Metabolic Engineering Strategies for Bacitracin Production

StrategyTarget Pathway/MoleculeReported Increase in Bacitracin Yield
Precursor Supply Enhancement Lysine, Ornithine, Branched-chain amino acidsUp to 31.05% windows.netresearchgate.net
Cofactor Supply Improvement ATP, NADPH~12-16% windows.netacs.org
Transcription Factor Engineering Carbon, Nitrogen, Phosphorus metabolism regulatorsUp to 35.72% acs.org
S-Adenosylmethionine (SAM) Supply SAM synthesis and transportUp to 28.97% frontiersin.orgnih.gov

Computational Chemistry and Structural Biology for Predictive Modeling of Bacitracin F Interactions

Computational chemistry and structural biology are powerful tools for understanding the molecular interactions of Bacitracin F and for the rational design of new derivatives. High-resolution crystal structures of Bacitracin A in complex with its target, undecaprenyl pyrophosphate, and a zinc ion have provided detailed insights into its mechanism of action. pnas.orgpnas.org These studies reveal that bacitracin adopts a highly organized, amphipathic conformation upon binding to its target, which is crucial for its antibacterial activity. pnas.org

While a specific crystal structure for Bacitracin F in a similar complex is not yet available, the existing structural data for Bacitracin A serves as a valuable template for computational modeling. researchgate.net Molecular docking studies have been employed to predict the binding of bacitracin and its analogues to protein disulfide isomerase (PDI). researchgate.netagu.edu.bh These computational models can help in identifying key residues involved in the interaction and in predicting the binding affinity of novel derivatives. For example, docking analyses have been used to screen libraries of compounds for their potential to bind to the b' domain of PDI, the same domain to which bacitracin binds. researchgate.netagu.edu.bh Predictive computational analysis of the interaction between peptides, including more hydrophobic types of bacitracin, and PDI has also been a subject of research, as indicated in patent literature. google.com These in silico approaches are instrumental in guiding the synthesis of new Bacitracin F variants with potentially enhanced PDI inhibitory activity or improved pharmacological profiles.

Challenges in Translational Research for Bacitracin F and its Variants

Despite the promising research avenues for Bacitracin F and its derivatives, several challenges hinder their translation into clinical applications. A significant concern associated with the systemic use of bacitracin is its nephrotoxicity, which has been linked to its degradation product, Bacitracin F. google.compnas.org This toxicity profile has largely restricted the use of bacitracin to topical applications. drugbank.com

Furthermore, the development of peptide-based drugs like bacitracin faces general hurdles, including issues with stability, bioavailability, and the high cost of production. nih.govnih.gov Bacitracin F is known to be unstable in alkaline solutions, which can lead to a loss of potency. nih.gov The complexity of its structure also makes chemical synthesis expensive. Overcoming these challenges will require innovative approaches in drug formulation and delivery, as well as cost-effective manufacturing processes. Additionally, the regulatory pathway for new antimicrobial agents is complex and requires extensive preclinical and clinical data to demonstrate safety and efficacy. nih.govnih.gov Addressing these translational research challenges will be crucial for realizing the full therapeutic potential of Bacitracin F and its next-generation variants.

Q & A

How to formulate a research question on Bacitracin F that addresses a literature gap?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does covalent modification of Bacitracin F’s thiazoline ring enhance stability against metalloproteases in chronic wound models?"
  • Literature Review : Use Boolean search strings (e.g., "Bacitracin F" AND (degradation OR stability)) in PubMed and SciFinder, prioritizing peer-reviewed journals over preprint repositories .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Bacitracin F efficacy studies?

  • Analysis Tools :
  • Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
    • Data Integrity : Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for Bacitracin F synthesis and characterization?

  • Best Practices :
  • Main Text : Summarize critical steps (e.g., fermentation conditions, purification yields).
  • Supplementary Files : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
    • Ethical Compliance : Disclose conflicts of interest and funding sources in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacitracin impurity E [EP impurity]
Reactant of Route 2
Bacitracin impurity E [EP impurity]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.